Product packaging for 1,2-Diethylnaphthalene(Cat. No.:CAS No. 19182-11-7)

1,2-Diethylnaphthalene

Cat. No.: B1332109
CAS No.: 19182-11-7
M. Wt: 184.28 g/mol
InChI Key: UUCHLIAGHZJJER-UHFFFAOYSA-N
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Description

Diethylnaphthalene is a natural product found in Gossypium hirsutum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16 B1332109 1,2-Diethylnaphthalene CAS No. 19182-11-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-diethylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16/c1-3-11-9-10-12-7-5-6-8-14(12)13(11)4-2/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCHLIAGHZJJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2C=C1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80335741
Record name Diethylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19182-11-7
Record name Diethylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,2 Diethylnaphthalene and Its Analogs

Direct Alkylation Approaches to Naphthalene (B1677914) Scaffolds

Direct alkylation, particularly through Friedel-Crafts reactions, represents a primary method for introducing alkyl groups onto a naphthalene ring. taylorfrancis.comwikipedia.org This approach involves the reaction of naphthalene with an alkylating agent in the presence of a catalyst.

Friedel-Crafts Alkylation Strategies

The Friedel-Crafts alkylation of naphthalene is a classic electrophilic aromatic substitution reaction. wikipedia.org Commonly used alkylating agents include alkyl halides, alkenes, and alcohols. taylorfrancis.com The reaction is typically catalyzed by strong Lewis acids, such as aluminum chloride (AlCl₃), or solid acid catalysts like zeolites. wikipedia.orgacs.org For instance, the ethylation of naphthalene can be achieved using ethyl bromide in the presence of a Lewis acid catalyst. researchgate.net The choice of catalyst and reaction conditions can significantly influence the outcome of the reaction. tandfonline.com Ionic liquids have also been explored as environmentally friendly alternative reaction media and catalysts for the Friedel-Crafts alkylation of naphthalene. researchgate.nettandfonline.com

Regioselectivity Challenges in Dialkylation Reactions

A significant challenge in the synthesis of specific dialkylnaphthalene isomers is controlling the regioselectivity of the second alkylation step. The initial alkyl group directs the position of the second incoming alkyl group, often leading to a mixture of isomers. rsc.orgpsu.edu The naphthalene nucleus has two positions available for substitution, the α-position (1, 4, 5, 8) and the β-position (2, 3, 6, 7). The α-position is generally more reactive towards electrophilic attack under kinetically controlled conditions. However, the β,β-disubstituted products, such as 2,6- and 2,7-dialkylnaphthalenes, are often the thermodynamically more stable isomers. acs.org

The formation of up to ten different isomers of diethylnaphthalene is possible, making the selective synthesis of 1,2-diethylnaphthalene a complex task. psu.edu The use of shape-selective catalysts, such as zeolites (e.g., H-Mordenite, HZSM-5), has been investigated to improve the regioselectivity towards specific isomers. rsc.orgpsu.educardiff.ac.uk For example, H-Mordenite has shown high selectivity for the formation of 2,6-di-tert-butylnaphthalene (B165587) from the tert-butylation of naphthalene. rsc.orgcardiff.ac.uk However, achieving high selectivity for vicinal dialkylation, as in this compound, remains a significant synthetic hurdle.

Purification Methodologies for Isomeric Mixtures

Due to the formation of isomeric mixtures in dialkylation reactions, effective purification methods are crucial for isolating the desired isomer. The boiling points and melting points of many dialkylnaphthalene isomers are very similar, making separation by conventional distillation difficult. google.comoup.com

Several techniques are employed for the purification of these isomeric mixtures:

Crystallization: Melt crystallization and solvent crystallization are common methods used to separate isomers based on differences in their melting points and solubilities. researchgate.netgoogle.comresearchgate.net This technique is particularly effective when the desired isomer is present in a high concentration. google.com

Adsorption: Adsorption processes, often utilizing zeolites or other molecular sieves, can separate isomers based on differences in their molecular size and shape. google.comresearchgate.netgoogle.com The choice of adsorbent and eluent is critical for achieving efficient separation. google.com

Chromatography: Chromatographic techniques, including the use of optically active chromatographic packing, can be employed for the separation of closely related isomers. google.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide an alternative and more selective route to dialkylnaphthalenes. These reactions involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, typically palladium or nickel. mdpi.comnih.gov

For the synthesis of this compound, a potential pathway involves the reaction of a 1,2-dihalonaphthalene (e.g., 1,2-dibromonaphthalene) with an ethylating agent like ethylmagnesium bromide (a Grignard reagent) or diethylzinc. The reaction is catalyzed by a nickel-phosphine complex, such as bis(triphenylphosphine)nickel dichloride. This method offers high regioselectivity as the positions of the ethyl groups are predetermined by the starting dihalonaphthalene. The general mechanism for such cross-coupling reactions involves oxidative addition of the aryl halide to the low-valent metal center, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the desired product and regenerate the catalyst. nih.gov

Cyclization and Dehydrocyclization Routes to Naphthalene Derivatives

Cyclization and dehydrocyclization reactions represent another synthetic strategy for constructing the naphthalene core with pre-installed alkyl groups. These methods typically involve the formation of a bicyclic system followed by aromatization.

One approach involves the acceptorless dehydrogenative coupling and cyclization of appropriate precursors. For example, platinum nanoparticles supported on HBEA zeolite have been used for the synthesis of quinazolinones from o-aminobenzamide and alcohols. nih.gov While not a direct synthesis of this compound, this illustrates the principle of forming a bicyclic aromatic system through dehydrogenative cyclization.

A more direct, albeit potentially lower-yielding, route to this compound could involve the cyclization and subsequent oxidation of precursors like ethyl-substituted benzenes and butadiene. However, these reactions often require high temperatures and harsh conditions, leading to complex product mixtures.

Specific Synthesis Pathways for this compound

A documented synthesis of this compound starts from 1-tetralone (B52770). acs.orgacs.org The key steps in this multi-step synthesis are outlined below:

Alkylation of 2-carbomethoxy-1-tetralone: The starting material, 2-carbomethoxy-1-tetralone, is reacted with ethyl iodide in the presence of sodium methoxide (B1231860) to yield 2-ethyl-2-carbomethoxy-1-tetralone. acs.org

Hydrolysis and Decarboxylation: The resulting keto ester is then hydrolyzed and decarboxylated to afford 2-ethyl-1-tetralone. acs.org

Grignard Reaction: 2-Ethyl-1-tetralone is treated with ethylmagnesium bromide. This Grignard reaction adds a second ethyl group, leading to the formation of 1,2-diethyl-1-tetralol after acidic workup.

Dehydration: The tertiary alcohol is then dehydrated to form 1,2-diethyl-3,4-dihydronaphthalene. acs.org

Dehydrogenation: The final step is the dehydrogenation of the dihydronaphthalene intermediate to yield this compound. This aromatization can be achieved catalytically or by using sulfur at elevated temperatures. acs.org

This pathway provides a controlled method for the synthesis of this compound, avoiding the regioselectivity issues associated with direct dialkylation of naphthalene.

Data Tables

Table 1: Comparison of Synthetic Methodologies for Diethylnaphthalenes

Methodology Starting Materials Key Reagents/Catalysts Advantages Disadvantages
Friedel-Crafts AlkylationNaphthalene, Ethylating Agent (e.g., Ethyl Bromide)Lewis Acids (e.g., AlCl₃), ZeolitesDirect, fewer stepsPoor regioselectivity, isomeric mixtures
Transition Metal Cross-Coupling1,2-Dihalonaphthalene, Ethylating Agent (e.g., Ethylmagnesium Bromide)Nickel or Palladium catalystsHigh regioselectivityMulti-step synthesis of precursors
Cyclization/DehydrocyclizationEthyl-substituted precursors (e.g., Ethylbenzene, Butadiene)High temperature, catalysts (e.g., Pt/SiO₂)Builds the naphthalene coreHarsh conditions, potentially low yields
Specific Synthesis from 1-Tetralone1-TetraloneGrignard reagents, Dehydrating agents, Dehydrogenation catalystsHigh regioselectivity, controlled synthesisMulti-step, potentially lower overall yield

Synthesis from 1-Tetralone Precursors

A key method for synthesizing this compound involves the use of 1-tetralone as a starting material. acs.orgwikipedia.org This process begins with the ethylation of 2-carbomethoxy-1-tetralone. The resulting product, 2-ethyl-2-carbomethoxy-1-tetralone, is then subjected to saponification and decarboxylation to yield 2-ethyl-1-tetralone. acs.org

A subsequent Grignard reaction with ethylmagnesium bromide converts 2-ethyl-1-tetralone into 1,2-diethyl-1,2,3,4-tetrahydro-1-naphthol. This intermediate is then dehydrated to form 1,2-diethyl-3,4-dihydronaphthalene. The final step in this synthetic sequence is the dehydrogenation of this dihydronaphthalene derivative, which can be achieved using either catalytic methods or sulfur, to produce this compound. acs.org

An alternative approach involves the reaction of 1-tetralone with methanol (B129727) at high temperatures (270-290 °C), which leads to dehydrogenation and the formation of the aromatic naphthalene ring system, yielding 2-methyl-1-naphthol. wikipedia.org

Table 1: Synthesis of this compound from 1-Tetralone

Step Reactants Product Yield (%)
1 2-Carbomethoxy-1-tetralone, Ethyl iodide 2-Ethyl-2-carbomethoxy-1-tetralone 95
2 2-Ethyl-2-carbomethoxy-1-tetralone 2-Ethyl-1-tetralone 98
3 2-Ethyl-1-tetralone, Ethylmagnesium bromide 1,2-Diethyl-1,2,3,4-tetrahydro-1-naphthol -
4 1,2-Diethyl-1,2,3,4-tetrahydro-1-naphthol 1,2-Diethyl-3,4-dihydronaphthalene 96
5 1,2-Diethyl-3,4-dihydronaphthalene This compound -

Synthetic Routes to this compound Derivatives and Analogs

Modifications via Electrophilic Substitution

The naphthalene ring system is susceptible to electrophilic substitution reactions, which can be used to introduce various functional groups. For naphthalene itself, electrophilic attack occurs preferentially at the 1-position (alpha-position) due to the greater resonance stabilization of the resulting carbocation intermediate compared to attack at the 2-position (beta-position). askfilo.com This principle generally applies to substituted naphthalenes as well, although the directing effects of existing substituents must be considered.

Common electrophilic substitution reactions include nitration and sulfonation. masterorganicchemistry.com For instance, the acetylation of this compound with acetyl chloride and aluminum chloride has been reported to yield what is presumed to be 1-aceto-3,4-diethylnaphthalene. acs.org The electron-withdrawing nature of a sulfonamide group can activate the naphthalene ring for electrophilic substitution at other positions. vulcanchem.com

Nucleophilic Additions to Naphthalene Ring Systems

Nucleophilic addition reactions provide another avenue for modifying naphthalene derivatives. These reactions can sometimes lead to dearomatization of the naphthalene ring. jst.go.jpnih.gov The regioselectivity of nucleophilic additions, such as 1,2-addition versus 1,4- or 1,6-addition, is influenced by factors like the steric bulk of the reactants and the solvent system used. jst.go.jpnih.gov

For example, organolithium reagents can add to naphthyloxazolines, and subsequent trapping with an electrophile leads to disubstituted dihydronaphthalenes with high stereoselectivity. researchgate.net In some cases, nucleophilic attack can occur at a position already bearing a substituent, leading to ipso-substitution, particularly when bulky groups are present. jst.go.jp Furthermore, enzymatic methods using fungal peroxygenases can generate naphthalene epoxides, which can then undergo nucleophilic ring-opening to yield trans-disubstituted cyclohexadiene derivatives. acs.orgtudelft.nl

Carbon-Carbon Bond-Forming Reactions for Polycyclic Structures

The construction of more complex polycyclic structures often relies on carbon-carbon bond-forming reactions. One classical approach is the Friedel-Crafts alkylation, though it can suffer from a lack of regioselectivity and the formation of multiple isomers.

More controlled methods involve metal-catalyzed cross-coupling reactions. For instance, nickel-catalyzed cross-coupling of 1,2-dihalonaphthalenes with ethyl Grignard reagents can provide a direct route to this compound. Another strategy involves the photochemical alkylation of polycyclic aromatic hydrocarbons (PAHs) with alkanes in the presence of UV light, which has been demonstrated as a plausible pathway for forming new carbon-carbon bonds. nih.govstanford.edu Additionally, platinum-on-carbon catalysts have been used for microwave-assisted intramolecular C-C bond formation of diarylacetylenes to synthesize polycyclic aromatic compounds. researchgate.net

Table 2: Examples of Carbon-Carbon Bond-Forming Reactions for Naphthalene Derivatives

Reaction Type Reactants Catalyst/Conditions Product Type
Nickel-catalyzed cross-coupling 1,2-Dihalonaphthalene, Ethylmagnesium halide Bis(triphenylphosphine)nickel dichloride This compound
Photochemical alkylation Naphthalene, Alkane UV light Alkylated naphthalene
Microwave-assisted cyclization Diarylacetylene Platinum on carbon beads, Microwave Polycyclic aromatic hydrocarbon

Derivatization Strategies for Functional Group Transformations

Once a substituted naphthalene, such as this compound, has been synthesized, its functional groups can be further modified. For example, a ketone group introduced via Friedel-Crafts acylation can be a versatile handle for subsequent transformations. acs.org

The oxime of 1-tetralone, a precursor to some naphthalene derivatives, can react with acetic anhydride (B1165640) to aromatize the cycloalkanone ring and form N-(1-naphthyl)acetamide. wikipedia.org Depolymerized lignin, which contains various functional groups, can be blended with polysaccharides, indicating the potential for creating new materials from functionalized aromatic structures. google.com The synthesis of aminonaphthalene carbonitriles with various alkyl substituents has also been explored, demonstrating the derivatization of the naphthalene core with both amino and cyano groups. nih.govicm.edu.pl

Mechanistic Organic Chemistry and Reaction Pathways of 1,2 Diethylnaphthalene

Oxidation Reactions and Product Formation

Oxidation of 1,2-diethylnaphthalene can target either the aromatic rings or the ethyl groups, leading to distinct classes of oxygenated compounds.

Formation of Naphthoquinones and Oxygenated Derivatives

The oxidation of the naphthalene (B1677914) core of this compound can yield naphthoquinones and other oxygenated derivatives. Naphthoquinones are a class of organic compounds structurally related to naphthalene and contain a quinone moiety. wikipedia.orgbeilstein-journals.org The oxidation can lead to the formation of 1,2-naphthoquinone (B1664529) or 1,4-naphthoquinone (B94277) structures, depending on the reaction conditions and the oxidizing agents employed. wikipedia.orgbeilstein-journals.org For instance, oxidation with agents like chromic acid or potassium permanganate (B83412) can transform the aromatic system. The initial step often involves the formation of an epoxide, such as naphthalene-1,2-oxide, which can then be converted to the corresponding diol and subsequently oxidized to the quinone. wikipedia.orgnih.gov The presence of the two ethyl groups on the naphthalene ring influences the regioselectivity of the oxidation process.

Catalytic Oxidation of Ethyl Groups to Carboxyl Functionalities

The ethyl substituents on the this compound molecule are also susceptible to oxidation, which can convert them into carboxyl groups. This transformation is typically achieved through catalytic oxidation. This process is significant for the synthesis of naphthalenedicarboxylic acids, which are valuable monomers for high-performance polymers. The specific dicarboxylic acid formed would depend on which ethyl group is oxidized.

Reduction Processes and Dihydro-Derivative Formation

The reduction of this compound typically involves the addition of hydrogen atoms to the aromatic system, resulting in the formation of dihydro-derivatives. This process can be accomplished through catalytic hydrogenation using catalysts such as palladium or platinum. The reduction partially saturates the aromatic rings, leading to compounds like 1,2-dihydro-1,2-diethylnaphthalene. The specific isomer formed and the extent of reduction can be controlled by the choice of catalyst, solvent, and reaction conditions.

Electrophilic Substitution Reactions on the Naphthalene Nucleus

The naphthalene ring system is more reactive towards electrophilic substitution than benzene. libretexts.org The presence of the two electron-donating ethyl groups in this compound further activates the ring towards electrophilic attack. The position of substitution is directed by the activating effect of the ethyl groups and the inherent reactivity of the different positions on the naphthalene nucleus. Generally, the α-positions (1, 4, 5, and 8) are more reactive than the β-positions (2, 3, 6, and 7). libretexts.orgwordpress.com

Acetylation of this compound

Acetylation is a classic example of an electrophilic substitution reaction, specifically a Friedel-Crafts acylation. psu.edursc.org In the case of this compound, the reaction with an acetylating agent, such as acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride, introduces an acetyl group onto the naphthalene ring. psu.edursc.orgacs.org The electron-donating nature of the ethyl groups directs the incoming acetyl group to specific positions on the ring. The regioselectivity of the acetylation can be influenced by the reaction solvent. libretexts.org For instance, in solvents like carbon disulfide, the substitution might favor one position, while in a more polar solvent like nitrobenzene, a different isomer may be the major product. libretexts.org The steric hindrance from the existing ethyl groups also plays a crucial role in determining the site of acetylation. psu.edu

Reaction Reagents Catalyst Major Product(s)
AcetylationAcetyl chlorideAluminum chlorideAcetyl-1,2-diethylnaphthalene isomers

Isomerization Studies of Diethylnaphthalene Species

Isomerization studies of diethylnaphthalenes involve the rearrangement of the ethyl groups around the naphthalene core. These studies are important for understanding the relative thermodynamic stabilities of the different isomers. The distribution of isomers can be influenced by factors such as temperature and the presence of a catalyst. At equilibrium, the most thermodynamically stable isomer will predominate. The relative stabilities of the various diethylnaphthalene isomers are influenced by steric interactions between the ethyl groups and the adjacent peri-hydrogens on the naphthalene ring.

Theoretical Investigations of Reactivity and Transformation Pathways

Theoretical investigations into the reactivity of this compound, while not extensively documented for this specific molecule, can be inferred from studies on related naphthalene compounds. The reactivity of the naphthalene core is a central aspect of its chemistry. Theoretical studies on the gas-phase reaction of naphthalene with hydroxyl (OH) radicals, for instance, have been conducted using density functional theory (DFT) and other quantum chemical methods. researchgate.net These investigations have focused on the initial stages of naphthalene oxidation, which involve the abstraction of hydrogen atoms to form naphthyl radicals. researchgate.net

In the case of this compound, the presence of two ethyl substituents on the aromatic ring introduces additional reaction pathways. The ethyl groups can influence the electronic properties of the naphthalene system and also serve as sites for chemical attack. Theoretical calculations can predict the most likely sites for radical attack, either on the aromatic ring or on the alkyl side chains. For example, hydrogen abstraction from the ethyl groups would lead to the formation of ethylnaphthalene radicals, which can then undergo further reactions. The position of these substituents is crucial; the 1,2-disubstitution pattern can lead to unique steric and electronic effects that influence the regioselectivity of subsequent reactions.

Computational models can elucidate the reaction mechanisms, including the transition states and energy barriers associated with different transformation pathways. For instance, in the oxidation of diethyl ether, theoretical studies have shown that the decomposition of ethoxy radicals via C-O bond cleavage is a key step. researchgate.net A similar approach could be applied to understand the oxidation of the ethyl groups in this compound.

Cycloaddition Reactions Involving Naphthalene Moieties

The naphthalene moiety can participate in cycloaddition reactions, offering a pathway to construct more complex, three-dimensional molecular architectures from the planar aromatic system. nih.gov A notable example is the intermolecular dearomative [4+2] cycloaddition reaction. nih.gov This type of reaction has been successfully applied to naphthalene derivatives, including a 1,2-disubstituted naphthalene, using visible-light energy-transfer catalysis. nih.gov

In a typical reaction, a substituted naphthalene acts as the diene component, reacting with a dienophile such as a vinyl benzene. nih.gov The reaction proceeds to form bicyclo[2.2.2]octa-2,5-diene scaffolds. nih.gov For a 1,2-disubstituted naphthalene derivative, this dearomative cycloaddition was shown to yield the desired product in high yield. nih.gov The stereochemistry of the product, including the formation of endo- and exo-diastereomers, is a key aspect of these reactions and can be determined using techniques like single-crystal X-ray crystallography. nih.gov

Another class of cycloaddition reactions involving the naphthalene core is the photochemical [2+2] cycloaddition. nih.govrsc.org These reactions are typically induced by UV light and can occur between two naphthalene units or between a naphthalene moiety and another unsaturated molecule. nih.govrsc.orglibretexts.org For example, naphthalene acrylic acids have been shown to undergo selective homo- and heterodimerization through a [2+2] cycloaddition to form cyclobutane (B1203170) products. nih.govrsc.org The regioselectivity and stereoselectivity of these reactions can often be controlled through the use of templates. nih.govrsc.org

Table 1: Examples of Cycloaddition Reactions with Naphthalene Derivatives

Reaction Type Naphthalene Reactant Reagent Product Type Catalyst/Conditions
[4+2] Cycloaddition 2-Acyl Naphthalene Vinyl Benzene Bicyclo[2.2.2]octa-2,5-diene Visible-light photosensitizer
[4+2] Cycloaddition 1,2-Disubstituted Naphthalene Vinyl Benzene Bicyclo[2.2.2]octa-2,5-diene Visible-light photosensitizer

Photochemical Transformations and Intermediate Formation

The photochemical transformations of alkylnaphthalenes, such as this compound, are of interest due to their prevalence in the environment and their potential to form various photoproducts. scirp.org The absorption of UV light can induce a variety of reactions, including oxidation of the alkyl side chains and transformations involving the aromatic ring. scirp.orgtaylorfrancis.com

Studies on 1-methylnaphthalene (B46632) have shown that under UV irradiation in the presence of air, it can be transformed into a variety of oxygenated products. scirp.org These include compounds resulting from side-chain oxidation, such as 1-naphthaldehyde (B104281) and 1-naphthoic acid, as well as ring-opened products. scirp.org The proposed mechanism involves the initial reaction with OH radicals to form a 1-methylnaphthyl radical, which can then react with molecular oxygen to form a peroxy radical. scirp.org This intermediate can then undergo further transformations to yield the observed products. scirp.org

In the absence of oxygen, dimerization is a significant photochemical pathway for 1-methylnaphthalene. scirp.org For this compound, similar photochemical reactions can be expected. The ethyl groups provide sites for hydrogen abstraction and subsequent oxidation. The formation of radical intermediates is a key step in these photochemical transformations.

Furthermore, divinylnaphthalenes, which are structurally related to diethylnaphthalene through the unsaturation of the ethyl groups, undergo interesting photochemical rearrangements. iupac.org For instance, irradiation of 1,2-divinylnaphthalene can lead to the formation of benzobicyclo[2.1.1]hexene derivatives through intramolecular cycloaddition. iupac.org While this compound itself does not possess the vinyl groups for such direct cyclization, this highlights the potential for complex photochemical transformations within the naphthalene system.

Table 2: Potential Photochemical Transformation Products of Alkylnaphthalenes

Starting Material Reaction Condition Major Product Types
1-Methylnaphthalene UV, Air Side-chain oxygenated compounds, Ring-opened products
1-Methylnaphthalene UV, Inert Atmosphere Dimerized products

Advanced Spectroscopic Characterization of 1,2 Diethylnaphthalene Isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the molecular structure, connectivity, and dynamics of 1,2-diethylnaphthalene. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise assignment of protons and carbons within the molecule. libretexts.org

One-dimensional NMR is the foundational method for the structural elucidation of this compound. ¹H and ¹³C NMR spectra offer distinct information regarding the hydrogen and carbon frameworks of the molecule, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for both the aromatic protons on the naphthalene (B1677914) core and the aliphatic protons of the two ethyl groups. The aromatic region (typically 7.0-8.5 ppm) is complex due to the coupling between adjacent protons on the fused rings. chemistrysteps.com The chemical shifts and splitting patterns of these aromatic protons are highly sensitive to the substitution pattern, providing a unique fingerprint for the 1,2-isomer. The ethyl groups give rise to two sets of signals: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, resulting from spin-spin coupling. libretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, this includes signals for the ten carbons of the naphthalene ring system and the four carbons of the two ethyl substituents. The chemical shifts of the aromatic carbons are spread over a range (typically 120-140 ppm), with the substituted carbons appearing at different shifts compared to the unsubstituted ones. arxiv.org This technique is crucial for confirming the carbon skeleton and the substitution positions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to tetramethylsilane (B1202638) (TMS). Data is predictive and may vary based on solvent and experimental conditions.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.20 - 7.90123.0 - 129.0
Aromatic C (quaternary)-131.0 - 136.0
-CH₂- (Methylene)~2.90 (quartet)~25.0 - 30.0
-CH₃ (Methyl)~1.30 (triplet)~15.0

For complex molecules like this compound, 1D NMR spectra can suffer from signal overlap, especially in the aromatic region. Two-dimensional (2D) NMR experiments overcome this limitation by spreading the signals across two frequency axes, revealing correlations between nuclei. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-coupled to each other. youtube.com In the COSY spectrum of this compound, cross-peaks would confirm the connectivity between the methylene and methyl protons of the ethyl groups, as well as the coupling network among the adjacent protons on the naphthalene rings. emerypharma.com This is invaluable for tracing the proton framework and assigning specific aromatic signals.

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates protons with their directly attached carbons. nanalysis.com For this compound, an HSQC spectrum would show cross-peaks connecting each aromatic proton signal to its corresponding carbon signal and the methylene proton signals to their carbon signals. This provides unambiguous C-H bond correlations, greatly aiding in the assignment of both ¹H and ¹³C spectra. wikipedia.orgnanalysis.com

In scenarios involving complex mixtures, such as environmental samples or industrial products, advanced NMR techniques are employed to isolate and identify components like this compound.

Diffusion-Ordered NMR Spectroscopy (DOSY): The DOSY experiment separates the NMR signals of different chemical species in a mixture based on their translational diffusion rates, which are related to their size and shape. researchgate.net This allows for the generation of separate NMR spectra for each component in the mixture without the need for physical separation, making it a powerful tool for analyzing complex PAH mixtures containing various isomers. researchgate.net

Maximum-Quantum (MaxQ) NMR: This is another technique suitable for the identification and quantification of PAHs in mixtures. It can provide an analytical response that is linear with concentration, enabling the analysis of individual components in a complex sample without prior separation. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to deduce its structure through the analysis of fragmentation patterns.

GC-MS is a hyphenated technique where gas chromatography separates components of a mixture before they enter the mass spectrometer. etamu.edu For this compound, which is a volatile compound, GC provides excellent separation from other PAHs and isomers. Upon entering the mass spectrometer, the molecules are typically ionized by electron ionization (EI), which causes them to fragment in a reproducible manner. etamu.edu

The fragmentation pattern serves as a molecular fingerprint. Aromatic compounds like naphthalene tend to show a strong molecular ion peak. libretexts.org For this compound (molar mass 184.28 g/mol ), the mass spectrum would be characterized by a prominent molecular ion peak (M⁺) at m/z = 184. The primary fragmentation pathway involves the loss of alkyl fragments. Tandem mass spectrometry (MS/MS) can be used to isolate the molecular ion and induce further fragmentation, providing even greater structural detail and specificity.

Table 2: Expected GC-MS Fragmentation Pattern for this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
184[C₁₄H₁₆]⁺˙ (Molecular Ion)Ionization of the parent molecule
169[M - CH₃]⁺Loss of a methyl radical
155[M - C₂H₅]⁺Loss of an ethyl radical (Benzylic cleavage)
141[M - C₃H₇]⁺Loss of a propyl fragment or sequential losses
128[C₁₀H₈]⁺˙Loss of both ethyl groups, naphthalene cation radical

For analyzing this compound in complex matrices, particularly when dealing with less volatile compounds or thermally unstable samples, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is an invaluable tool. nih.gov

Liquid chromatography, often using a C18 reversed-phase column, separates the components of a mixture in the liquid phase. This is particularly useful for separating isomers that may be difficult to resolve by GC alone. bath.ac.uk The separated analytes are then introduced into a high-resolution mass spectrometer (e.g., Orbitrap or TOF). HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of the parent ion and its fragments. nih.gov This high mass accuracy is crucial for distinguishing this compound from other co-eluting compounds that may have the same nominal mass but a different chemical formula. bath.ac.uk

Computational Chemistry and Molecular Modeling of 1,2 Diethylnaphthalene

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of the electronic structure and energetic properties of molecules. nih.govtgjonesonline.co.uk These methods are instrumental in elucidating the intrinsic characteristics of 1,2-diethylnaphthalene.

Molecular Orbital (MO) Analysis (e.g., HOMO-LUMO Gap Determination)

Molecular Orbital (MO) theory is fundamental to understanding the electronic properties and reactivity of molecules. ossila.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed "frontier molecular orbitals" and are critical in determining a molecule's chemical reactivity and optical properties. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, represents the lowest energy electronic excitation possible for a molecule and influences its ability to absorb light. ossila.comschrodinger.com

For substituted naphthalenes, the positions of the substituent groups can influence the HOMO-LUMO gap. nih.gov In a study on dimethylnaphthalene (DMN) isomers, it was found that the averaged electronic polarizability, which is related to the HOMO-LUMO gap, increases in the order of α,α-DMN < α,β-DMN < β,β-DMN. unict.it Specifically, 2,6-DMN and 2,7-DMN exhibited the largest values, while 1,8-DMN had the lowest. unict.it These differences in polarizability among isomers are linked to their spectroscopic properties. unict.it

The HOMO-LUMO gap can be computationally determined and provides insights into the electronic transitions of a molecule. schrodinger.com For instance, if a molecule is exposed to light with energy equal to its HOMO-LUMO gap, it will absorb that wavelength, promoting an electron from the HOMO to the LUMO. schrodinger.com

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum-mechanical method for calculating the electronic structure of atoms, molecules, and solids. nih.gov It has become a popular tool in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT methods are employed to investigate the electronic states, structures, and reactivity of chemical compounds. sumitomo-chem.co.jp

DFT calculations have been successfully applied to study various aspects of substituted naphthalenes. For instance, in the study of dimethylnaphthalene (DMN) isomers, DFT computations were used to determine their geometries, relative stabilities, electronic excited states, atomic charges, and electronic dipole polarizabilities in both gas and aqueous phases. unict.it The results indicated that at higher levels of calculation, 2,6-DMN, 2,7-DMN, and 2,3-DMN are the most stable isomers, whereas 1,8-DMN is the least stable by a significant margin. unict.it

Furthermore, DFT has been utilized to analyze the interaction between axial ligands and oxoiron(IV) porphyrin cation radical complexes during epoxidation reactions, revealing how these ligands affect the electronic features and reaction mechanisms. rsc.org Such studies demonstrate the power of DFT in elucidating complex reaction pathways and electronic interactions. rsc.org In another example, DFT calculations were performed on N,N-diethylnaphthalene-1,8-dicarboxamide to predict the thermochemistry of sequential reactions, providing insights consistent with experimental observations. dal.ca

Prediction of Standard Enthalpies and Gibbs Energies of Formation for Alkylnaphthalene Isomers

The standard enthalpy of formation (ΔfH°) and Gibbs free energy of formation (ΔfG°) are crucial thermodynamic properties that provide information about the stability and feasibility of chemical reactions. nih.govchemeo.com Computational methods, such as the Benson group additivity method, have been employed to predict these properties for alkylnaphthalene isomers. nist.gov This method has been shown to reproduce measured gas-phase standard enthalpy of formation values for substituted naphthalenes with good accuracy. nist.gov

For isomer groups, the standard Gibbs energy of formation is defined by considering the contributions of all individual isomers, including stereoisomers. nist.gov This allows for the calculation of equilibrium mole fractions of the various isomers within a group at different temperatures. nist.gov Thermodynamic properties for alkylnaphthalene isomer groups up to C14H16 have been calculated, providing valuable data for chemical process design and analysis. nist.govdtic.mil

A quantitative structure-property relationship (QSPR) model based on a genetic algorithm has also been developed to predict the standard enthalpy of formation for a wide range of chemical compounds with high correlation coefficients. nih.gov Such models utilize molecular descriptors calculated from the chemical structure, making them easily applicable to new compounds. nih.gov

Molecular Dynamics (MD) Simulations in Related Naphthalene (B1677914) Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.commdpi.com By numerically solving Newton's equations of motion, MD simulations provide insights into the equilibrium and transport properties of classical many-body systems. mdpi.com This technique has been applied to various naphthalene-related systems to investigate phenomena such as crystal growth, adsorption, and particle formation. mdpi.comscispace.comacs.org

For example, MD simulations have been used to predict the steady-state crystal shape of naphthalene grown from an ethanol (B145695) solution. scispace.comrsc.org These simulations revealed that the crystal shape corresponds to a rhombic prism and detailed the different growth mechanisms of various crystal faces. scispace.com In another study, MD simulations were employed to investigate the adsorption behavior of naphthalene on clay mineral surfaces, showing that montmorillonite (B579905) has a stronger interaction with naphthalene than kaolinite. mdpi.com The simulations also explored the effect of water content on naphthalene adsorption and mobility. mdpi.com

Furthermore, MD simulations have been utilized to study the formation of naphthalene particles through the rapid expansion of a supercritical carbon dioxide solution. acs.org These simulations helped to understand the precipitation process and the influence of initial conditions on the expansion path. acs.org Reactive molecular dynamics simulations have also been used to investigate the early stages of naphthalene carbonization, providing insights into the reaction pathways, including condensation, pyrolysis, and hydrogen transfer reactions. tandfonline.com

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical calculations are indispensable for elucidating complex reaction mechanisms, identifying short-lived intermediates, and characterizing transition states. sumitomo-chem.co.jpsci-hub.se Computational methods allow for the detailed exploration of potential energy surfaces and the calculation of activation energies, providing a deeper understanding of reaction kinetics and pathways. mdpi.comrsc.orgsmu.edu

For substituted naphthalenes, theoretical studies can predict the most likely sites for chemical reactions. For instance, in the context of electrophilic substitution, the reactivity of different positions on the naphthalene ring can be assessed. Quantum chemistry calculations on naphthalene have shown that the α-position carbon atom has a slightly higher net charge than the β-position, indicating stronger reaction activity at the α-position. tandfonline.com

Automated methods employing accelerated molecular dynamics have been developed to discover chemical reaction mechanisms with minimal human intervention. mdpi.com These methods can uncover reaction paths and determine kinetics for various chemical systems, including those relevant to combustion chemistry and organometallic catalysis. mdpi.com Theoretical studies can also be used to predict spectroscopic data for reaction intermediates, which can then be compared with experimental measurements to validate proposed mechanisms. sumitomo-chem.co.jp

Conformational Analysis and Stereochemical Considerations of Substituted Naphthalenes

The three-dimensional arrangement of atoms in a molecule, its conformation, can significantly impact its physical and chemical properties. mdpi.com Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. oup.com For substituted naphthalenes, the size and position of the substituents can lead to steric hindrance and restricted rotation, resulting in distinct and stable conformations. researchgate.netcaltech.edu

The presence of bulky substituents in the peri-positions (1 and 8) of the naphthalene ring system forces significant distortion from planarity. caltech.edu X-ray analysis of 1,8-diarylnaphthalenes has shown that the phenyl rings are splayed apart and twisted relative to the naphthalene nucleus. caltech.edu This steric crowding leads to unusual conformational and chemical properties. caltech.eduresearchgate.net

Computational methods are frequently used to investigate the conformational preferences and energy barriers to rotation in substituted naphthalenes. oup.comresearchgate.net For example, studies on 1,1-diarylcarbinols have demonstrated that a single methyl substitution can drastically alter the conformational ensemble, leading to nearly mirror-image circular dichroism spectra for compounds with the same absolute configuration. mdpi.com This highlights the critical role of conformational factors in determining chiroptical properties. mdpi.com In the case of 1,8-disubstituted naphthalenes, the barrier to rotation about the naphthyl-aryl bond has been measured and is influenced by the significant repulsive interactions between the peri-substituents. caltech.edu

Environmental Occurrence, Fate, and Transport of 1,2 Diethylnaphthalene

The environmental journey of 1,2-diethylnaphthalene, a polycyclic aromatic hydrocarbon (PAH), is dictated by its physicochemical properties and its association with anthropogenic activities. As a component of complex hydrocarbon mixtures, its release into the environment, subsequent distribution among air, water, and soil, and its transformation are of scientific interest.

Analytical Methodologies for Detection and Quantification in Complex Matrices

Sample Preparation and Extraction Techniques

The initial and one of the most critical stages in the analysis of 1,2-diethylnaphthalene is the effective extraction and pre-treatment of the sample. xrfscientific.com The primary goal is to isolate the analyte from the sample matrix and remove interfering substances that could compromise the accuracy and sensitivity of the subsequent analysis. xrfscientific.com The choice of extraction method depends on the nature of the sample (e.g., water, soil, biological tissue) and the concentration of the target analyte. xrfscientific.com

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely utilized technique for the pre-concentration and cleanup of this compound from liquid samples. researchgate.netchromatographyonline.com This method relies on the partitioning of the analyte between a solid sorbent and the liquid sample. researchgate.net For nonpolar compounds like this compound, reversed-phase SPE is commonly employed, using sorbents with nonpolar functional groups such as C18 or C8. chromatographyonline.com

The general SPE procedure involves four main steps:

Conditioning: The sorbent is activated with a solvent like methanol (B129727) or acetonitrile (B52724) to ensure proper interaction with the analyte. researchgate.net

Loading: The sample is passed through the sorbent bed, where this compound is retained through van der Waals forces. chromatographyonline.com

Washing: Interfering compounds are removed by washing the sorbent with a solvent that does not elute the analyte. researchgate.net

Elution: A small volume of a nonpolar solvent is used to desorb the this compound from the sorbent for subsequent analysis. chromatographyonline.com

SPE offers several advantages, including high recovery rates, reduced solvent consumption, and the ability to process large sample volumes, thereby enhancing detection limits. researchgate.netchromatographyonline.com

Table 1: Comparison of SPE Sorbent Materials for Nonpolar Analytes

Sorbent TypeFunctional GroupPrimary Interaction MechanismTypical Applications
C18 (Octadecyl)-Si-(CH₂)₁₇CH₃van der Waals forcesExtraction of nonpolar compounds from polar matrices
C8 (Octyl)-Si-(CH₂)₇CH₃van der Waals forcesSimilar to C18, but with slightly less retention
Phenyl-Si-(C₆H₅)π-π interactions, van der Waals forcesSeparation of aromatic compounds
PolymericStyrene-divinylbenzeneπ-π interactions, hydrophobic interactionsHigh capacity for a wide range of compounds

This table provides a general overview of common SPE sorbents suitable for the extraction of nonpolar analytes like this compound.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a traditional yet effective method for separating this compound from aqueous matrices based on its differential solubility in two immiscible liquids. wikipedia.orglibretexts.org Typically, an aqueous sample containing the analyte is mixed with a water-immiscible organic solvent. wikipedia.org Due to its nonpolar nature, this compound preferentially partitions into the organic phase. wikipedia.org

The efficiency of LLE is determined by the partition coefficient (DM), which is the ratio of the moles of the solute in the organic phase to the moles in the aqueous phase. libretexts.org To maximize the transfer of this compound into the organic layer, multiple extractions with fresh portions of the organic solvent are often performed. libretexts.org Common organic solvents used for the LLE of polycyclic aromatic hydrocarbons (PAHs) include n-hexane, dichloromethane, and ethyl acetate. organomation.com The choice of solvent is critical and depends on the analyte's solubility and the solvent's compatibility with the subsequent analytical instrument. organomation.com

Advanced Sample Clean-up and Pre-treatment Methods

For particularly complex matrices, additional clean-up and pre-treatment steps may be necessary to achieve the desired level of sensitivity and selectivity.

Salting-Out: In LLE, the addition of a high concentration of an inert salt (e.g., sodium chloride) to the aqueous phase can increase the extraction efficiency of nonpolar compounds like this compound. chromatographyonline.com The salt reduces the solubility of the organic analyte in the aqueous layer, driving it into the organic solvent. chromatographyonline.com This technique is a key principle in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which combines salting-out extraction with dispersive SPE for rapid sample preparation. chromatographyonline.com

Derivatization: While not always necessary for PAHs analyzed by gas chromatography, derivatization can be employed to improve the volatility or detectability of certain analytes. However, for this compound, this is less common as it is sufficiently volatile for direct GC analysis. In some specific applications, derivatization might be used to enhance the response of a particular detector. organomation.com

Chromatographic Separation Techniques

Chromatography is the cornerstone of instrumental analysis for separating this compound from its isomers and other components in the extracted sample. The choice between gas and liquid chromatography depends on the volatility of the analyte and the complexity of the mixture.

Gas Chromatography (GC) for Isomer Separation

Gas chromatography (GC) is the most common and powerful technique for the separation and analysis of volatile and semi-volatile compounds like this compound. google.comd-nb.info The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. d-nb.info

The selection of the stationary phase is critical for resolving isomers of diethylnaphthalene. Nonpolar or moderately polar capillary columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase, are often used. iteh.ai The separation is influenced by the boiling points and the specific interactions of the isomers with the stationary phase.

GC is typically coupled with a mass spectrometer (MS) for detection. iteh.ai GC-MS provides both qualitative (identification based on mass spectra) and quantitative (based on peak area) information. iteh.ai The use of tandem mass spectrometry (MS/MS) can further enhance selectivity and reduce matrix interference, which is particularly useful for complex environmental samples. nih.gov

Table 2: Example GC-MS Conditions for Diethylnaphthalene Analysis

ParameterConditionReference
Column 5% phenylmethyl siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness iteh.ai
Carrier Gas Helium, 1 ml/min iteh.ai
Injector Splitless, 240 °C iteh.ai
Oven Program Isothermal at 70 °C for 2 min, then 10 °C/min to 250 °C, hold for 15 min iteh.ai
Detector Mass Selective Detector (MSD) iteh.ai
Monitored Ions (m/z) 169 (for diethylnaphthalene) iteh.ai

This table presents an example of suitable GC-MS parameters for the analysis of diethylnaphthalene, as described in a standard method. iteh.ai Specific conditions may be optimized for different instruments and sample types.

Liquid Chromatography (LC) for Complex Mixtures

High-performance liquid chromatography (HPLC) is another valuable technique for the analysis of PAHs, especially for less volatile compounds or as a complementary method to GC. researchgate.net In HPLC, the sample is separated based on its distribution between a liquid mobile phase and a solid stationary phase. researchgate.net

For the separation of this compound, reversed-phase HPLC is typically used, employing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile and water. nih.gov The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. uoa.gr

HPLC can be coupled with various detectors, including ultraviolet (UV) and fluorescence detectors, which are highly sensitive for aromatic compounds like naphthalene (B1677914) derivatives. researchgate.netmdpi.com For enhanced specificity, HPLC can be interfaced with a mass spectrometer (LC-MS), which is particularly useful for analyzing complex mixtures and confirming the identity of the eluted compounds. researchgate.net

Mass Spectrometry Detection Strategies

Quantification in Complex Matrices: Addressing Matrix Effects

The accurate quantification of this compound in complex environmental matrices such as soil, water, or biological tissues is often complicated by "matrix effects". cedre.frsciex.com These effects arise from co-extracted compounds that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantitative results. nih.govnih.gov In liquid chromatography-mass spectrometry (LC-MS), electrospray ionization (ESI) is particularly susceptible to matrix effects, whereas atmospheric pressure chemical ionization (APCI) is often considered more robust for non-polar compounds like polycyclic aromatic hydrocarbons (PAHs) and may exhibit reduced matrix interference. nih.govsciex.com

The extent of the matrix effect can be quantitatively assessed by comparing the analyte's signal response in a standard solution prepared in a pure solvent against its response in a sample where the standard has been added post-extraction (a matrix-matched standard). sciex.comut.ee A signal intensity in the matrix-matched standard that is lower than in the pure standard indicates ion suppression, while a higher intensity points to ion enhancement. nih.gov Understanding and mitigating these effects are crucial for the development of reliable and accurate analytical methods.

Internal Standardization and Standard Addition Methods

To compensate for matrix effects and other variations during sample preparation and analysis, several calibration strategies are employed.

Internal Standardization: This is the most common approach, involving the addition of a known amount of a specific compound, the internal standard (IS), to every sample, blank, and calibration standard. epa.gov The ideal internal standard has physicochemical properties similar to the analyte but is distinguishable by the mass spectrometer. For the analysis of this compound and other alkylated PAHs, isotopically labeled analogues are the preferred choice. nih.gov These compounds co-elute with the target analyte and experience similar matrix effects and procedural losses. nih.gov Because the ratio of the analyte's response to the IS response is used for quantification, any signal suppression or enhancement tends to affect both compounds similarly, thus canceling out the effect. nih.gov

Deuterated PAHs are frequently used as internal standards. For instance, a study on the analysis of 62 PAHs, including 2,6-diethylnaphthalene (B1598436), utilized naphthalene-d8 (B43038) as an internal standard surrogate to quantify compounds within a specific retention time window that includes the diethylnaphthalene isomers. oregonstate.edu Other commonly used deuterated internal standards for PAH analysis include phenanthrene-d10, chrysene-d12, and perylene-d12. cedre.frnih.govtdi-bi.com

Standard Addition: The standard addition method is another powerful technique to overcome matrix effects. nih.gov This method involves splitting a sample into several aliquots and "spiking" each, except for one, with increasing, known amounts of the analyte standard. pjoes.com All aliquots are then analyzed, and a calibration curve is generated by plotting the instrument response against the concentration of the added standard. The unknown initial concentration of the analyte in the sample is determined by extrapolating the linear regression line to the point where the response is zero. researchgate.net Since the calibration curve is generated within the sample's own matrix, it inherently accounts for the specific matrix effects of that sample. nih.govpjoes.com This technique is particularly valuable for complex or unique matrices where a representative blank matrix for creating matrix-matched standards is not available. rsc.org

Role As a Model Compound and Precursor in Chemical Transformations

Application as a Model Polycyclic Aromatic Hydrocarbon (PAH) in Research

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds made up of multiple fused aromatic rings. wikipedia.org They are subjects of extensive research due to their widespread presence in the environment and their formation during the incomplete combustion of organic materials. wikipedia.orgnih.gov

1,2-Diethylnaphthalene serves as an important model compound in studies focused on PAHs. Its structural characteristics—a simple two-ring system with alkyl substituents—provide a basis for investigating the fundamental behavior of this large chemical class. Researchers utilize this compound to study the reactivity and transformation pathways of PAHs under various conditions. This helps in understanding the environmental fate and behavior of more complex and often more toxic PAHs. nih.gov

The ethyl groups on the naphthalene (B1677914) ring influence its physical and chemical properties, such as increasing its hydrophobicity (tendency to repel water) and reducing its volatility compared to unsubstituted naphthalene. Studies on its photoionization and spectroscopic properties, for instance, can help in developing sensitive and isomer-specific detection methods for PAHs in complex mixtures. researchgate.net By examining a relatively simple substituted PAH like this compound, scientists can gain insights into how alkyl groups affect the electronic properties and chemical reactivity of the aromatic system, which is crucial for predicting the behavior of a wide range of environmental contaminants. nih.gov

Precursor for the Synthesis of Complex Aromatic Compounds

The chemical structure of this compound makes it a valuable precursor and building block in organic synthesis for creating more intricate aromatic compounds. The naphthalene core and the attached ethyl groups offer multiple sites for chemical modification, allowing for the construction of polysubstituted aromatic molecules. dal.cagoogle.com

The reactivity of this compound allows it to undergo several types of chemical transformations:

Oxidation: The aromatic rings can be oxidized to produce naphthoquinones and other oxygenated derivatives.

Reduction: Hydrogenation reactions can reduce the aromatic system to yield dihydro derivatives.

Substitution: The naphthalene ring is susceptible to electrophilic substitution reactions, enabling the introduction of various functional groups.

These transformations make it a versatile starting material. For example, research on the related compound 2,3-diethylnaphthalene has shown it can undergo Diels-Alder reactions when confined within a self-assembled coordination cage, a reaction that is otherwise difficult to achieve. researchgate.net Such studies highlight the potential for using diethylnaphthalenes to synthesize highly specific and complex adducts.

Table 1: Chemical Transformations of this compound
Reaction TypeDescriptionPotential Products
OxidationReaction involving the addition of oxygen atoms to the naphthalene core.Naphthoquinones, other oxygenated derivatives.
ReductionReaction involving the addition of hydrogen atoms to the naphthalene core.Dihydro-1,2-diethylnaphthalene derivatives.
SubstitutionReactions where a hydrogen atom on the aromatic ring is replaced by another functional group.Alkylated or acylated naphthalene derivatives.

Building Block for Advanced Materials and Novel Chemical Entities

The versatility of this compound as a precursor extends to its use as a fundamental building block for advanced materials and novel chemical entities. The ability to introduce various functional groups onto its structure allows for the tailoring of its properties for specific applications. dal.ca

While specific applications for this compound are not extensively documented in mainstream literature, the utility of its isomers and similar naphthalene derivatives provides strong indications of its potential. For instance, 2,6-diethylnaphthalene (B1598436) is used as a raw material in the synthesis of dyes, pigments, and certain pharmaceuticals. ontosight.ai Similarly, other naphthalene-based compounds are crucial in materials science. 2-Ethynylnaphthalene, with its reactive alkyne group, is explored as a building block for Organic Light-Emitting Diodes (OLEDs) and specialized polymers. smolecule.com

Following these examples, derivatives of this compound could be synthesized to create:

Specialty Polymers: Incorporation into polymer chains could yield materials with specific thermal or optical properties. smolecule.com

Dyes and Pigments: The naphthalene chromophore is a common feature in many colorants, and functionalized derivatives could produce stable pigments with unique hues. ontosight.ai

Functional Materials: The rigid, planar structure of the naphthalene system is a desirable feature in the design of liquid crystals and other functional materials. dal.ca

The potential to create a wide array of derivatives makes this compound and related compounds attractive for researchers in medicinal chemistry and materials science who are seeking to develop new molecules with unique properties. dal.ca

Q & A

Q. Example Table: Recommended Health Outcomes for Toxicity Studies

System Endpoints
HepaticALT/AST levels, histopathological changes
RenalBUN/creatinine, tubular necrosis
RespiratoryAlveolar macrophage activity, bronchiolar damage

Basic: How should researchers design a literature review to identify gaps in this compound toxicokinetics?

Answer:
Follow the scoping study methodology proposed by Arksey & O’Malley (2005) :

Define Objectives : Focus on peer-reviewed studies examining absorption, distribution, metabolism, and excretion (ADME) of alkylated naphthalenes.

Database Search : Use Boolean strings combining terms like "this compound," "toxicokinetics," and "metabolites" across PubMed, Scopus, and Web of Science.

Screening : Exclude non-peer-reviewed sources unless validated by three independent experts (per ATSDR guidelines, ).

Data Extraction : Tabulate species-specific ADME data, emphasizing interspecies variability.

Note : Prioritize studies post-2005 to align with updated toxicological profiles (e.g., ATSDR 2024 draft, ).

Advanced: How can researchers resolve contradictions in reported carcinogenic potential of this compound across in vivo and in vitro models?

Answer:
Address discrepancies using a tiered approach:

Risk of Bias Assessment : Apply the ATSDR’s 8-step evaluation (), focusing on dose-response consistency and confounding factors (e.g., solvent choice in in vitro assays).

Mechanistic Validation : Use RNA-seq or CRISPR screens to identify oncogenic pathways (e.g., CYP450-mediated bioactivation) in human bronchial epithelial cells.

Meta-Analysis : Pool data from ≥5 independent studies using Cochrane Review standards (), stratifying by study quality (high vs. low confidence in evidence).

Key Consideration : Cross-validate findings with structural analogs (e.g., 1-methylnaphthalene) to infer shared metabolic pathways .

Advanced: What advanced analytical techniques are suitable for detecting this compound in environmental matrices?

Answer:
Leverage hyphenated techniques for sensitivity and specificity:

  • GC-MS/MS : Optimize using a DB-5MS column and electron ionization (EI) mode for fragmentation patterns. Validate with deuterated internal standards (e.g., d10-acenaphthene, ).
  • LC-HRMS : Employ a C18 column and APCI ionization for polar metabolites. Use mass defect filtering to distinguish this compound from co-eluting PAHs.
  • Passive Sampling : Deploy polyethylene devices in air/water matrices, followed by thermal desorption-GC/MS (per EPA Method 8270, ).

Data Interpretation : Normalize concentrations to total organic carbon (TOC) in sediment/soil samples to account for matrix effects .

Advanced: How can multi-omics approaches elucidate the role of this compound in oxidative stress pathways?

Answer:
Integrate transcriptomic, proteomic, and metabolomic workflows:

Transcriptomics : Perform RNA-seq on exposed hepatocytes to identify Nrf2/ARE pathway activation.

Proteomics : Use SWATH-MS to quantify antioxidant enzymes (e.g., SOD1, GPx) and adducts (e.g., protein carbonyls).

Metabolomics : Apply untargeted LC-HRMS to profile glutathione conjugates and lipid peroxidation byproducts (e.g., 8-isoprostane).

Data Integration : Use pathway enrichment tools (e.g., MetaboAnalyst) to map cross-omics interactions and prioritize key nodes for validation .

Validation : Confirm findings using CRISPR knockouts of candidate genes (e.g., GSTP1) in 3D spheroid models.

Basic: What are the best practices for biomonitoring this compound in occupational cohorts?

Answer:
Adopt ATSDR’s biomonitoring guidelines for naphthalene derivatives :

  • Sample Collection : Collect pre- and post-shift urine samples to assess this compound glucuronide metabolites.
  • Analytical Method : Use enzymatic hydrolysis followed by SPE cleanup and GC-MS quantification (LOD: 0.1 ng/mL).
  • Confounding Factors : Adjust for smoking status and dietary naphthalene intake via questionnaire data.

Reporting : Express results as creatinine-adjusted concentrations to account for urinary dilution .

Advanced: What computational models are available to predict the environmental fate of this compound?

Answer:
Utilize EPA’s EPI Suite and molecular dynamics simulations:

  • EPI Suite : Estimate log Kow (octanol-water partition coefficient) and biodegradation half-lives using the BIOWIN module.
  • QSAR Models : Predict photodegradation pathways via Gaussian09 DFT calculations (B3LYP/6-311+G** basis set).
  • Fugacity Modeling : Apply Level III fugacity models to simulate partitioning between air, water, and soil compartments .

Validation : Compare predictions with experimental data from microcosm studies spiked with 14C-labeled compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.